Pyridine, 2-(beta-D-glucopyranosylthio)-, 1-oxide
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Overview
Description
Pyridine, 2-(beta-D-glucopyranosylthio)-, 1-oxide is a chemical compound with the molecular formula C11H15NO6S and a molecular weight of 289.309 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a beta-D-glucopyranosylthio group and an oxide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(beta-D-glucopyranosylthio)-, 1-oxide typically involves the reaction of pyridine derivatives with beta-D-glucopyranosylthio compounds under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction. The process may also involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-(beta-D-glucopyranosylthio)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The beta-D-glucopyranosylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized pyridine derivatives .
Scientific Research Applications
Pyridine, 2-(beta-D-glucopyranosylthio)-, 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of Pyridine, 2-(beta-D-glucopyranosylthio)-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial metabolism .
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 2-(beta-D-glucopyranosylthio)-, 1-oxide can be compared with other glucopyranosylthio-substituted pyridines and related compounds.
- Similar compounds include 2-(alpha-D-glucopyranosylthio)-pyridine and 2-(beta-D-galactopyranosylthio)-pyridine .
Uniqueness
- The unique combination of the beta-D-glucopyranosylthio group and the oxide group in this compound imparts distinct chemical and biological properties.
- Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
2308-93-2 |
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Molecular Formula |
C11H15NO6S |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(1-oxidopyridin-1-ium-2-yl)sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C11H15NO6S/c13-5-6-8(14)9(15)10(16)11(18-6)19-7-3-1-2-4-12(7)17/h1-4,6,8-11,13-16H,5H2/t6-,8-,9+,10-,11+/m1/s1 |
InChI Key |
MLXIOXREFJIEKP-ZHVGPZTNSA-N |
Isomeric SMILES |
C1=CC=[N+](C(=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[O-] |
Canonical SMILES |
C1=CC=[N+](C(=C1)SC2C(C(C(C(O2)CO)O)O)O)[O-] |
Origin of Product |
United States |
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